N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine
Description
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a fused imidazo[1,2-a]pyridine core linked to a 4,5-dihydro-1H-imidazol-2-amine moiety via a methylene bridge. This structure combines aromatic and partially saturated rings, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H15N5/c1-9-10(8-15-12-13-5-6-14-12)17-7-3-2-4-11(17)16-9/h2-4,7H,5-6,8H2,1H3,(H2,13,14,15) |
InChI Key |
UDKXMEUMOGKINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate reagents. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . These intermediates can then be further reacted with other reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The dihydroimidazole amine group undergoes selective alkylation/arylation at the N1 position. Reaction conditions and substituent outcomes vary with electrophilic agents:
-
Mechanistic Insight : The reaction with arylboronic acids proceeds via Suzuki-Miyaura coupling, requiring palladium catalysis to functionalize the imidazo[1,2-a]pyridine ring .
Acylation and Sulfonylation
The primary amine reacts with acylating agents to form stable amides, enhancing solubility for biological assays:
Acylation with Acetic Anhydride :
-
Yield : 89%
-
Application : Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .
Sulfonylation with Tosyl Chloride :
-
Yield : 78%
Cycloaddition and Ring-Opening Reactions
The dihydroimidazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Dipolarophile | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Benzonitrile oxide | Toluene, 80°C, 8 hr | Imidazolo-isoxazoline hybrid | >95% | |
| Phenylacetylene | CuI, DIPEA, 100°C | Triazole-linked conjugate | 88% |
-
Notable Outcome : Ring-opening under acidic conditions (HCl/EtOH) generates a linear diamino intermediate, enabling further functionalization .
Oxidation
The dihydroimidazole moiety oxidizes to imidazole under mild conditions:
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyridine ring to a tetrahydropyridine system, altering electron density:
-
Conditions : 50 psi H₂, EtOH, 12 hr
-
Yield : 76%
Metal-Mediated Cross-Couplings
The methylimidazo[1,2-a]pyridine subunit facilitates palladium-catalyzed cross-couplings:
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | 4-Bromoanisole, Pd(dba)₂ | 3-(4-Methoxyphenyl) derivative | 81 | |
| Sonogashira | Phenylacetylene, CuI | Alkyne-functionalized analogue | 73 |
Acid-Base Reactivity
-
pKa Analysis :
-
Protonation Sites : Under acidic conditions (pH < 3), both nitrogen centers are protonated, altering solubility and reactivity .
Supramolecular Interactions
Crystallographic studies reveal halogen bonding between the methylimidazo[1,2-a]pyridine group and iodine-containing substrates (e.g., N-iodosuccinimide):
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for their inhibitory effects against Mycobacterium tuberculosis H 37Rv. The minimum inhibitory concentrations (MIC) for several compounds were found to be as low as ≤0.006 µM, indicating strong antibacterial properties compared to existing treatments .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| 9 | ≤0.006 | M. tuberculosis |
| 12 | ≤0.006 | M. tuberculosis |
| 13 | ≤1 | M. tuberculosis |
| 18 | ≤0.006 | Multi-drug resistant strains |
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity due to its ability to interact with various cellular targets. Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
In a study focused on the synthesis of new imidazo[1,2-a]pyridine derivatives, several compounds showed promising results in inhibiting the proliferation of cancer cells in vitro. The study highlighted that specific substitutions on the imidazo ring enhanced the anticancer activity significantly .
Antitubercular Activity
The compound has also shown potential as an antitubercular agent. A study revealed that certain imidazo[1,2-a]pyridine derivatives exhibited potent activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis .
Table 2: In Vivo Pharmacokinetics of Selected Compounds
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) |
|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 |
| 18 | 3850 | 337 | 0.5 | ND |
Neuropharmacological Effects
Emerging research suggests that compounds similar to N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine may possess neuroprotective properties. Preliminary studies indicate their potential in modulating neurotransmitter systems and providing neuroprotection against oxidative stress .
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of imidazole and pyridine rings through multi-step reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, some imidazopyridine derivatives have been shown to inhibit enzymes such as phosphatidylinositol-3-kinases (PI3K), which play a role in cell proliferation and survival . The compound may also interact with other cellular targets, leading to its observed biological effects.
Biological Activity
N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound includes a fused imidazole-pyridine ring system that contributes to its biological activity. The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C11H13N5 |
| Molecular Weight | 217.25 g/mol |
| SMILES | CN1C=CN(C(=N)N1)CC2=CN=CN=C2C=C3 |
Biological Activity
Imidazo[1,2-a]pyridine derivatives have shown a wide range of biological activities including:
- Anticancer : Several studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial : These compounds also display antimicrobial activity against various pathogens. Research indicates that modifications in the imidazo[1,2-a]pyridine scaffold can enhance antibacterial efficacy .
- Anti-inflammatory : The compound has been noted for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives often correlates with their structural features. Key findings from SAR studies include:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects potency.
- Ring Modifications : Variations in the nitrogen content and saturation of the heterocyclic rings can enhance or diminish biological activity.
- Linker Length : The length and nature of the linker between the imidazo and other functional groups influence binding affinity and selectivity for biological targets .
Case Studies
Several case studies illustrate the efficacy of this compound:
Case Study 1: Anticancer Activity
In a study investigating various imidazo[1,2-a]pyridine derivatives against cancer cell lines (e.g., A549 lung cancer cells), this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- The imidazo[1,2-a]pyridine core in the target compound distinguishes it from imidazo[4,5-b]pyridines () and imidazo[1,2-a]benzimidazoles (), which have different ring fusion patterns and electronic properties.
- Substituents like the 2-methyl group on the imidazo[1,2-a]pyridine may enhance lipophilicity and binding affinity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, a protocol similar to Reddy et al.'s solvent-free, catalyst-driven approach for imidazo[1,2-a]pyrimidines can be adapted, employing 1H-benzo[d]imidazol-2-amine derivatives and aldehydes under green conditions . Alternatively, Friedländer’s method, involving condensation of 3-aminoimidazo[1,2-a]pyridines with ketones/aldehydes, is viable for constructing fused rings .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer : Standard characterization includes:
- Melting Point (m.p.) : To assess purity.
- IR Spectroscopy : To identify functional groups (e.g., NH/OH stretches in 3200–3500 cm⁻¹).
- NMR (¹H/¹³C) : To confirm proton environments and carbon frameworks (e.g., imidazole/amine protons at δ 6.5–8.5 ppm).
- TOF-MS : For molecular ion peaks and isotopic patterns . Advanced confirmation may require single-crystal X-ray diffraction, as demonstrated for structurally analogous benzimidazole derivatives .
Q. What are the key pharmacological properties associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, analgesic, and enzyme-inhibitory activities. For example, sulfonamide derivatives show phosphodiesterase inhibition, which can be evaluated via in vitro enzyme assays (e.g., PDE4/5 inhibition kits) . Structure-activity relationship (SAR) studies should prioritize substitutions at the 2-methyl and 4,5-dihydroimidazole positions to modulate bioavailability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic feasibility. Molecular docking (e.g., AutoDock Vina) identifies binding affinities with target enzymes (e.g., PDE4). For instance, triazole-imidazole hybrids were docked into PDE4B active sites to prioritize candidates for antioxidant testing .
Q. How to resolve contradictions in reaction yields between different synthetic protocols?
- Methodological Answer : Discrepancies often arise from reaction conditions (solvent, catalyst, temperature). For example:
- Catalyst Efficiency : Reddy et al.’s tetraethylene glycol-bridged catalyst improved yields by 20% compared to traditional AlCl₃ .
- Solvent-Free vs. Solvent-Driven Reactions : Solvent-free protocols reduce side products but may require higher temperatures. Use Design of Experiments (DoE) to optimize parameters like time (6–24 hrs) and molar ratios .
Q. What strategies enhance the compound’s stability during biological assays?
- Methodological Answer : Stability challenges (e.g., hydrolysis of the 4,5-dihydroimidazole ring) can be mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
